3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
Overview
Description
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H9NO2·HCl and a molecular weight of 163.6 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with an amino group and a carboxylic acid group attached. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cycloaddition reactions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent functionalization reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The key difference lies in the optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include acyl chlorides and anhydrides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester hydrochloride
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various scientific research applications, where solubility and stability are critical factors .
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-6-1-5(2-6,3-6)4(8)9;/h1-3,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEQUVVCBPCCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172097-47-0 | |
Record name | 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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